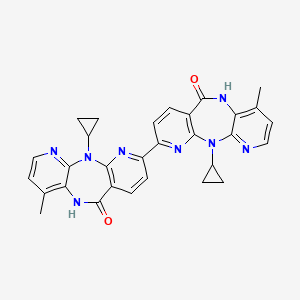
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of Farnesyl Pyrophosphate, a key intermediate in the biosynthesis of cholesterol, ubiquinone, and dolichol. It is part of the intracellular mevalonate pathway and is essential for cell survival. This compound is used for the prenylation of several low molecular mass G proteins, including Ras .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Farnesyl Pyrophosphate-d3 Triammonium Salt is synthesized by the deuteration of Farnesyl Pyrophosphate. The process involves the incorporation of deuterium atoms into the molecular structure of Farnesyl Pyrophosphate. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Utilized in the study of prenylation processes in cells, particularly in the modification of G proteins.
Medicine: Investigated for its role in the biosynthesis of cholesterol and other important biomolecules.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins. Prenylation is a post-translational modification where a farnesyl group is added to a protein, facilitating its attachment to cell membranes. This process is crucial for the function of several proteins, including the Ras oncogene, which is involved in cell signaling and cancer development .
Comparación Con Compuestos Similares
Geranyl Pyrophosphate: Another intermediate in the mevalonate pathway, involved in the biosynthesis of terpenes and terpenoids.
Geranylgeranyl Pyrophosphate: Similar to Farnesyl Pyrophosphate but with an additional isoprene unit, used in the prenylation of different proteins.
Isopentenyl Pyrophosphate: A precursor in the biosynthesis of isoprenoids, involved in various biological processes.
Uniqueness: Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research applications involving stable isotope labeling. This allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .
Propiedades
Número CAS |
1366590-48-8 |
|---|---|
Fórmula molecular |
C15H28O7P2 |
Peso molecular |
385.348 |
Nombre IUPAC |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
Clave InChI |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Sinónimos |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)




![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

